molecular formula C16H25ClN2Si B1603911 5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 918523-59-8

5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1603911
CAS No.: 918523-59-8
M. Wt: 308.92 g/mol
InChI Key: SIDGDEYVMHHSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (molecular formula: C21H33ClN2Si2, MW: 405.13) is a silyl-protected pyrrolopyridine derivative. The triisopropylsilyl (TIPS) group at the N1 position enhances steric protection, improving stability during synthetic reactions such as cross-coupling . This compound serves as a key intermediate in pharmaceutical and materials chemistry due to its modifiable chloro substituent at position 5 and the ethynyl-silyl moiety (e.g., at position 6 or 4 in analogs) .

Properties

IUPAC Name

(5-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDGDEYVMHHSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640130
Record name 5-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918523-59-8
Record name 5-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918523-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine with triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride . The general reaction scheme is as follows:

5-Chloro-1H-pyrrolo[2,3-b]pyridine+Triisopropylsilyl chlorideThis compound\text{5-Chloro-1H-pyrrolo[2,3-b]pyridine} + \text{Triisopropylsilyl chloride} \rightarrow \text{this compound} 5-Chloro-1H-pyrrolo[2,3-b]pyridine+Triisopropylsilyl chloride→this compound

Chemical Reactions Analysis

5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Hydrolysis: The triisopropylsilanyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or thiols, and oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, within biological systems. The exact pathways and targets involved would depend on the specific context of its use in research.

Comparison with Similar Compounds

Positional Isomerism in Silyl-Ethynyl Derivatives

  • 6- vs. 4-Substituted Analogs: The target compound’s structural analogs include 5-chloro-6-((trimethylsilyl)ethynyl)-1-TIPS () and 5-chloro-4-((trimethylsilyl)ethynyl)-1-TIPS (). Positional isomerism significantly impacts electronic properties and reactivity.

Halogen-Substituted Derivatives

  • Fluoro-Chloro Analogs :
    4-Chloro-5-fluoro-1-TIPS-pyrrolo[2,3-b]pyridine (CAS 685513-94-4) introduces fluorine at position 5, increasing electronegativity and altering dipole moments compared to the 5-chloro derivative. This substitution may enhance binding affinity in drug discovery contexts .
  • Bromo-Chloro Analogs :
    5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5, ) exhibits higher molecular weight (MW: 236.48) and bulkier bromine, which could hinder cross-coupling efficiency relative to the chloro-TIPS compound .

Substituent Effects on Reactivity and Stability

Role of the Triisopropylsilyl Group

The TIPS group in the target compound provides superior steric protection compared to alkyl or benzyl groups (e.g., 1-benzyl-5-bromo-pyrrolo[2,3-b]pyridine in ). This stability is critical in reactions like Kumada coupling, where Fe(acac)3 catalysis requires inert intermediates .

Ethynyl-Silyl Moieties

Trimethylsilyl (TMS)-ethynyl groups enhance solubility in nonpolar solvents and enable Sonogashira couplings. However, TMS is less stable under acidic conditions than TIPS, making the latter preferable for multi-step syntheses .

Cross-Coupling Reactions

The target compound’s chloro substituent facilitates Suzuki-Miyaura or Buchwald-Hartwig aminations. In contrast, bromo analogs (e.g., 5-bromo-1-butyl-pyrrolo[2,3-b]pyridine, ) offer higher reactivity but require palladium catalysts, increasing costs .

N-Alkylation vs. Silylation

N-Alkylation (e.g., using benzyl bromide in ) yields hydrophilic derivatives, while silylation (as in the target compound) prioritizes stability. The choice depends on the desired downstream functionalization .

Physicochemical Properties

Solubility and Polarity

  • The TIPS group reduces polarity, enhancing solubility in organic solvents (e.g., THF or DCM) .
  • Carboxylic acid derivatives (e.g., 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, ) exhibit higher aqueous solubility (MW: 196.59) but lower membrane permeability .

Thermal and Chemical Stability

The TIPS group’s steric bulk mitigates decomposition under thermal stress, whereas unprotected analogs (e.g., 5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, CAS 1190314-60-3) are prone to oxidation .

Data Table: Key Structural Analogs

Compound Name Substituents Molecular Formula MW Key Feature Evidence ID
Target Compound 5-Cl, 1-TIPS C21H33ClN2Si2 405.13 High steric protection
5-Chloro-4-(TMS-ethynyl)-1-TIPS analog 5-Cl, 4-TMS-ethynyl, 1-TIPS C21H33ClN2Si2 405.13 Positional isomer
4-Cl-5-F-1-TIPS-pyrrolo[2,3-b]pyridine 4-Cl, 5-F, 1-TIPS C16H24ClFN2Si 326.90 Enhanced electronegativity
5-Bromo-6-Cl-1H-pyrrolo[2,3-b]pyridine 5-Br, 6-Cl C7H4BrClN2 236.48 Bulky halogen substituents

Biological Activity

5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a synthetic compound with potential applications in biological research and chemistry. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C16H25ClN2Si
  • Molecular Weight : 308.92 g/mol
  • CAS Number : 918523-59-8

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine with triisopropylsilyl chloride in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis .

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets like enzymes or receptors within biological systems. The compound's structure suggests potential for various substitution reactions, oxidation-reduction processes, and hydrolysis reactions that could influence its biological activity .

In Vitro Studies

Limited studies have been conducted on the biological activity of this compound. However, its derivatives have been investigated for their roles in various biochemical pathways. For instance, compounds related to pyrrolopyridine structures have shown promise as inhibitors in cancer cell lines and as modulators in neurological pathways.

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with similar compounds:

Compound NameStructureNotable Biological Activity
4-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridineStructurePotential anti-cancer properties
5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridineStructureNeuroprotective effects
4,5-Dichloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridineStructureInhibition of specific kinases

Case Studies

While direct case studies on this compound are scarce, related compounds have been documented in literature:

  • Study on Pyrrolopyridines : A study published in Molecules highlighted the synthesis and biological evaluation of pyrrolopyridine derivatives as potential anticancer agents. The study indicated that modifications to the pyrrolopyridine core can enhance efficacy against specific cancer cell lines (Kozanecka-Okupnik et al., 2023) .
  • Neuropharmacological Research : Research focusing on neuroprotective agents has identified pyrrolopyridine derivatives as promising candidates for treating neurodegenerative diseases due to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.